5,7-Dichloroquinolin-8-yl 3,4-dichlorobenzene-1-sulfonate
Description
5,7-Dichloroquinolin-8-yl 3,4-dichlorobenzene-1-sulfonate is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of two chlorine atoms on the quinoline ring and a sulfonate group attached to a dichlorobenzene moiety
Properties
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 3,4-dichlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl4NO3S/c16-10-4-3-8(6-12(10)18)24(21,22)23-15-13(19)7-11(17)9-2-1-5-20-14(9)15/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSWDVPYIKKSMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)OS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl4NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroquinolin-8-yl 3,4-dichlorobenzene-1-sulfonate typically involves the chlorination of quinolin-8-ol followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like chlorosulfonic acid. The process may require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the production of high-purity 5,7-Dichloroquinolin-8-yl 3,4-dichlorobenzene-1-sulfonate .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloroquinolin-8-yl 3,4-dichlorobenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
5,7-Dichloroquinolin-8-yl 3,4-dichlorobenzene-1-sulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5,7-Dichloroquinolin-8-yl 3,4-dichlorobenzene-1-sulfonate involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloroquinolin-8-ol: A related compound with similar structural features but lacking the sulfonate group.
5,7-Dichloro-8-hydroxyquinoline: Another quinoline derivative with antimicrobial properties.
5,7-Diiodo-8-hydroxyquinoline: A halogenated quinoline with potential therapeutic applications
Uniqueness
5,7-Dichloroquinolin-8-yl 3,4-dichlorobenzene-1-sulfonate is unique due to the presence of both the dichlorobenzene sulfonate and the dichloroquinoline moieties. This dual functionality may enhance its reactivity and broaden its range of applications compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
